2-Amino-5-bromo-4-methylpyridine
Overview
Description
2-Amino-5-bromo-4-methylpyridine is a chemical compound with the empirical formula C6H7BrN2 . It is used as a pharmaceutical intermediate . It can also be used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular weight of this compound is 187.04 . The SMILES string representation of the molecule is Cc1cc(N)ncc1Br .Physical and Chemical Properties Analysis
This compound is a light yellow crystalline solid . It has a melting point of 148-151 °C (lit.) , and a predicted boiling point of 254.2±35.0 °C . It is soluble in methanol .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives for Biological Activities : A study described the synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine (a related compound to 2-Amino-5-bromo-4-methylpyridine) via Suzuki cross-coupling reaction. These compounds showed potential as chiral dopants for liquid crystals and exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Investigation in Photoinduced Amino-Imino Tautomerism : Research on 2-amino-5-methylpyridine, a structurally similar compound to this compound, focused on its photoinduced reversible amino-imino tautomerism. This study provided insights into the photoreaction mechanisms of such compounds (Akai et al., 2006).
Preparation of 2-Amino-6-bromopyridine as Pharmaceutical Intermediates : Another study explored the preparation of 2-Amino-6-bromopyridine, which is relevant due to its structural similarity to this compound. This compound is significant as a pharmaceutical and chemical intermediate (Xu Liang, 2010).
Inhibition Effect on Mild Steel Corrosion : A study on 2-amino-4-methylpyridine, another similar compound, showed its potential as a corrosion inhibitor for mild steel, demonstrating the chemical versatility of such pyridine derivatives (Mert et al., 2014).
Electrocatalytic Carboxylation with CO2 : Research was conducted on the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting its potential application in green chemistry and carbon capture technologies (Feng et al., 2010).
Safety and Hazards
2-Amino-5-bromo-4-methylpyridine is considered hazardous. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
Mechanism of Action
Target of Action
It is known to be used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .
Mode of Action
It is known that the compound can act as a ligand and form complexes with other molecules . For example, it can form methoxo-bridged copper (II) complexes .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various other compounds, indicating its involvement in multiple biochemical pathways .
Pharmacokinetics
Its use as a biochemical reagent suggests that it may have significant bioavailability .
Result of Action
It is known that the compound can inhibit the activity of inducible no synthase isolated from mouse raw 2647 cells in vitro .
Action Environment
It is known that the compound can be used in various environments as a biochemical reagent .
Properties
IUPAC Name |
5-bromo-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCMHOKWINDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355838 | |
Record name | 2-Amino-5-bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98198-48-2 | |
Record name | 2-Amino-5-bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-amino-5-bromo-4-methylpyridine?
A: The molecular formula of this compound is C6H7BrN2. Its molecular weight is 187.03 g/mol. []
Q2: How well do theoretical calculations align with experimental spectroscopic data for this compound?
A: Researchers used both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically B3LYP, to calculate the vibrational frequencies of this compound. Comparing these calculations to experimental data from FT-IR and FT-Raman spectroscopy revealed that the B3LYP method provided a closer match to the observed frequencies than the scaled HF approach. This suggests that B3LYP is a more suitable method for predicting the vibrational behavior of this molecule. []
Q3: What insights did Natural Bond Orbital (NBO) analysis provide regarding the electronic structure of this compound?
A: While the provided abstract doesn't delve into specific findings from the NBO analysis, it mentions that this technique was employed to investigate charge transfers, conjugative interactions, and the distribution of electron density within the this compound molecule. [] Such analyses can be crucial for understanding the reactivity and potential binding interactions of the compound.
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